
5-Bromo-2-methoxy-6-(methylamino)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-methoxy-6-(methylamino)nicotinic acid is a chemical compound with the molecular formula C8H9BrN2O3 It is a derivative of nicotinic acid, featuring a bromine atom, a methoxy group, and a methylamino group attached to the pyridine ring
Mécanisme D'action
Target of Action
Mode of Action
The specific mode of action of 5-Bromo-2-methoxy-6-(methylamino)nicotinic acid is currently unknown. Given its structural similarity to nicotinic acid, it is plausible that it may interact with nicotinic acid receptors. Further investigation is required to confirm this hypothesis.
Biochemical Pathways
There is currently no documented information on the specific biochemical pathways affected by this compound .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxy-6-(methylamino)nicotinic acid typically involves multiple steps One common method starts with the bromination of 2-methoxynicotinic acid to introduce the bromine atom at the 5-positionThe final step involves the methylation of the amino group to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalytic systems and continuous flow reactors to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-methoxy-6-(methylamino)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-methoxy-6-(methylamino)nicotinic acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 5-bromo-2-formyl-6-(methylamino)nicotinic acid, while substitution of the bromine atom with an amine can produce 5-amino-2-methoxy-6-(methylamino)nicotinic acid .
Applications De Recherche Scientifique
5-Bromo-2-methoxy-6-(methylamino)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-6-(methylamino)nicotinic acid: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
5-Bromo-2-methoxyaniline: Contains a similar bromine and methoxy substitution but lacks the nicotinic acid moiety.
5-Bromo-2-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of the nicotinic acid moiety.
Uniqueness
5-Bromo-2-methoxy-6-(methylamino)nicotinic acid is unique due to the combination of its bromine, methoxy, and methylamino groups on the nicotinic acid scaffold. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
5-bromo-2-methoxy-6-(methylamino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O3/c1-10-6-5(9)3-4(8(12)13)7(11-6)14-2/h3H,1-2H3,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUTXWXZBFIPBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C(=N1)OC)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444465 |
Source


|
| Record name | 5-bromo-2-methoxy-6-(methylamino)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187480-17-7 |
Source


|
| Record name | 5-bromo-2-methoxy-6-(methylamino)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

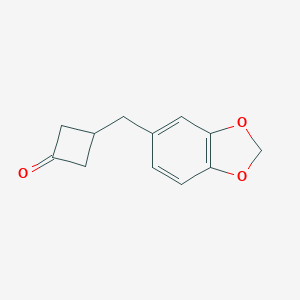
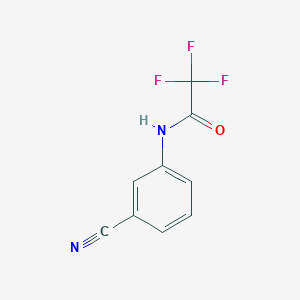
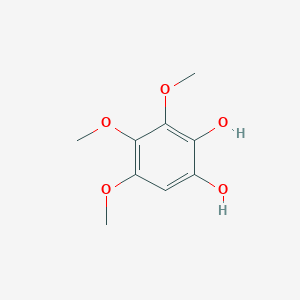
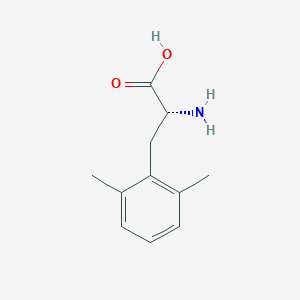



![(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid;(1R)-1-phenylethanamine](/img/structure/B185853.png)


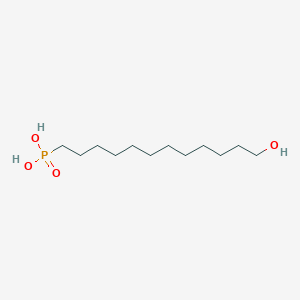

![2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B185861.png)
